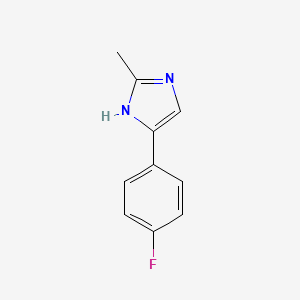

4-(4-Fluorophenyl)-2-methyl-1H-imidazole

Übersicht

Beschreibung

The compound “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” is a fluorinated phenolic compound . Fluorinated compounds are often used as intermediates in the synthesis of pharmaceuticals .

Synthesis Analysis

While specific synthesis information for “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” was not found, a related compound, “bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine”, was synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .Chemical Reactions Analysis

A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). The derivative was prepared by curing a mixture of the derivative and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(4-Fluorophenyl)-2-methyl-1H-imidazole” were not found, a related compound, “4-Fluorophenol”, has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .Wissenschaftliche Forschungsanwendungen

Magnetic Resonance and Mass Spectrometric Characterization

- Conformational Analysis : Diaz et al. (2020) conducted a comprehensive magnetic resonance characterization of a compound structurally similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole. Their study is the first to assign a compound with diastereotopic fluorophenyl rings, providing insights into the molecular structure and conformation of such compounds (Diaz et al., 2020).

Antibacterial Activity

- Novel Derivatives Synthesis : Darekar et al. (2020) synthesized novel derivatives of a compound similar to 4-(4-Fluorophenyl)-2-methyl-1H-imidazole and found moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents (Darekar et al., 2020).

Thermochemical Properties

- Physicochemical Properties Tuning : Emel’yanenko et al. (2017) explored the vapor pressures and enthalpies of vaporization of 1-(R-phenyl)-1H-imidazoles, including variants with 4-fluorophenyl groups. Their work is crucial for understanding and tuning the physicochemical properties of these compounds for practical applications (Emel’yanenko et al., 2017).

Kinase Inhibition

- Biological Testing of Novel Derivatives : Koch et al. (2008) developed and tested novel 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles for their ability to inhibit p38 MAP kinase. These compounds, by interacting with the ribose and phosphate binding site of the kinase, demonstrate the potential for therapeutic applications (Koch et al., 2008).

Interaction with Biological Molecules

- Fluorescence Interaction Studies : Jayabharathi et al. (2012) investigated the interaction between a similar compound and bovine serum albumin (BSA). Their fluorescence spectral studies show that these imidazole derivatives can effectively quench the fluorescence of BSA, indicating potential biomedical applications (Jayabharathi et al., 2012).

Anti-Arthritic and Analgesic Activity

- Pharmacological Potential : Sharpe et al. (1985) synthesized a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and found several analogues to be more potent than conventional anti-inflammatory and analgesic drugs. This research underscores the relevance of such compounds in pharmacological contexts (Sharpe et al., 1985).

Safety And Hazards

The safety data sheet for a related compound, “4-Fluorophenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKDZXTYISVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-methyl-1H-imidazole | |

Retrosynthesis Analysis

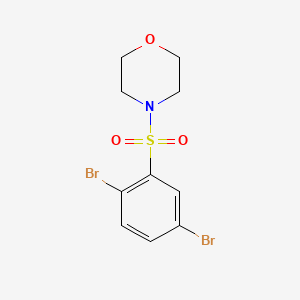

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

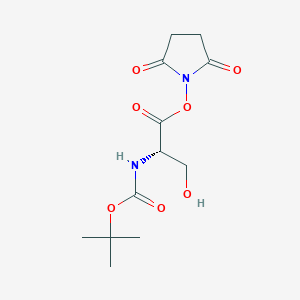

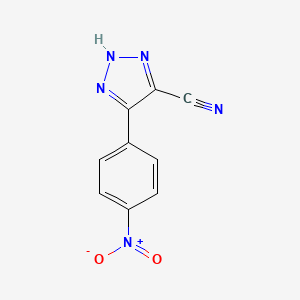

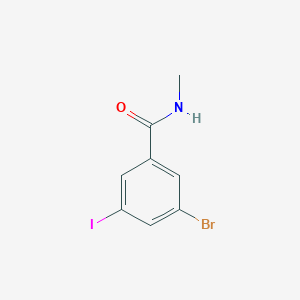

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)

![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)